Poziotinib Demonstrates Superior Sensitivity Index for Common HER2 Exon 20 Insertion (YVMA) vs. Neratinib and Afatinib
In a direct head-to-head comparison using Ba/F3 cells engineered with the common HER2 A775_G776insYVMA (YVMA) exon 20 insertion, poziotinib demonstrated a Sensitivity Index (SI) of 6.0, which was the lowest among nine tested TKIs and the only one with an SI <10 [1]. For comparison, neratinib, afatinib, and dacomitinib exhibited SI values of 11, 92, and 204, respectively [1]. The SI, calculated as IC90 divided by the clinical trough concentration, serves as a surrogate for in vivo drug activity; a lower value indicates higher predicted clinical potency [1].
| Evidence Dimension | Sensitivity Index (IC90 / Clinical Trough Concentration) for HER2 YVMA mutant |
|---|---|
| Target Compound Data | 6.0 |
| Comparator Or Baseline | Neratinib: 11; Afatinib: 92; Dacomitinib: 204 |
| Quantified Difference | Poziotinib SI is 1.8x lower than neratinib, 15.3x lower than afatinib, and 34x lower than dacomitinib |
| Conditions | Ba/F3 cells expressing HER2 A775_G776insYVMA; IC90 values determined by growth inhibition assay |
Why This Matters
For researchers procuring compounds for HER2 exon 20 models, this directly quantifies poziotinib's superior predicted therapeutic window over alternative TKIs.
- [1] Koga T, Kobayashi Y, Tomizawa K, et al. P1.13-42 Activity of Novel HER2 Inhibitor, Poziotinib, for HER2 Exon 20 Mutations in Lung Cancer and Mechanism of Acquired Resistance. Journal of Thoracic Oncology. 2018. View Source
